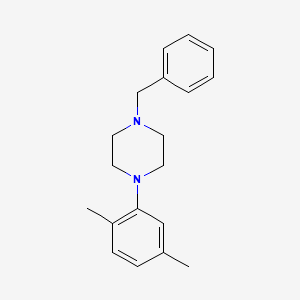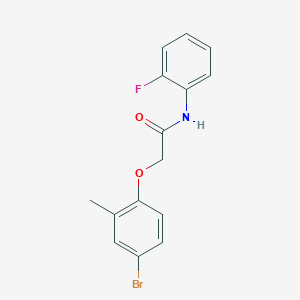![molecular formula C17H26N2O3S B5788100 N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788100.png)
N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as CHM-1, and it belongs to a class of compounds known as sulfonylureas. Sulfonylureas have been widely used in the treatment of type 2 diabetes, but CHM-1 has shown promise in a variety of other research applications.
作用機序
The mechanism of action of CHM-1 is complex and not fully understood. It is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that is involved in the folding and stabilization of many proteins, including those that are involved in cancer cell growth and survival. By inhibiting HSP90, CHM-1 can disrupt the function of these proteins and induce cell death.
Biochemical and Physiological Effects:
CHM-1 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve insulin sensitivity and glucose tolerance in animal models, suggesting that it may have potential applications in the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of CHM-1 for lab experiments is its specificity. It has been shown to specifically inhibit the activity of HSP90, which makes it a valuable tool for studying the function of this protein in various biological processes. However, one limitation of CHM-1 is its solubility. It is not very soluble in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on CHM-1. One area of interest is in the development of more potent and selective inhibitors of HSP90. Another area of interest is in the development of new drug delivery systems that can improve the solubility and bioavailability of CHM-1. Finally, there is interest in exploring the potential applications of CHM-1 in other areas of research, such as neurodegenerative diseases and infectious diseases.
In conclusion, N~1~-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, or CHM-1, is a promising compound that has shown potential applications in scientific research. Its specificity and anti-cancer properties make it a valuable tool for studying the function of HSP90 and other proteins involved in cancer cell growth and survival. While there are some limitations to its use in lab experiments, there is much interest in exploring its potential in a variety of other research areas.
合成法
The synthesis of CHM-1 is a complex process that involves several steps. The starting materials for the synthesis are cycloheptanone, methylamine, and 4-methylbenzenesulfonyl chloride. These are reacted together in the presence of a base to form the final product. The synthesis of CHM-1 has been optimized over the years to improve its yield and purity.
科学的研究の応用
CHM-1 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CHM-1 can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in certain types of cancer cells.
特性
IUPAC Name |
N-cycloheptyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-9-11-16(12-10-14)23(21,22)19(2)13-17(20)18-15-7-5-3-4-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRKTRXXACASJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(2-naphthyloxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5788029.png)

![N-cyclopropyl-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788039.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B5788053.png)
![2-(2-chlorophenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5788061.png)
![4-fluoro-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5788068.png)

![5-[(2-methylphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5788078.png)

![2-chloro-N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5788092.png)
![N-(2-furylmethyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5788111.png)
![N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5788119.png)